Tellurium diiodide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

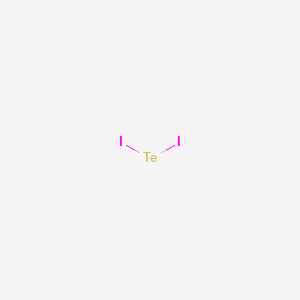

2D Structure

特性

IUPAC Name |

iodo tellurohypoiodite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I2Te/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDMDRIQNXVVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Tellurium Diiodide: A History of Discovery and Synthesis

A comprehensive overview for researchers, scientists, and drug development professionals on the history, synthesis, and characterization of tellurium diiodide and its derivatives.

This compound (TeI₂), a simple inorganic halide of tellurium, presents a fascinating case study in chemical discovery and synthesis. Unlike its more stable tetraiodide counterpart, pure, solid this compound has proven to be an elusive target for isolation in bulk. Its inherent instability has led chemists to develop alternative strategies to access and utilize the TeI₂ moiety, primarily through the synthesis of its stable coordination complexes and organometallic derivatives. This technical guide delves into the historical context of tellurium's discovery, the challenges associated with the synthesis of this compound, and the key experimental protocols developed to harness its chemistry.

Discovery of Tellurium: The Foundational Step

The journey to understanding this compound begins with the discovery of its constituent element. In 1782, the Austrian mineralogist Franz-Joseph Müller von Reichenstein, while investigating a gold ore from Transylvania, encountered a substance with unusual properties that did not align with any known element.[1] He meticulously documented his findings, but it was not until 1798 that the German chemist Martin Heinrich Klaproth isolated the new element and named it "tellurium," derived from the Latin word tellus, meaning "earth."[1] The first in-depth investigation of tellurium and its compounds was later conducted by the renowned Swedish chemist Jöns Jacob Berzelius in 1832, laying the groundwork for future explorations into its rich and complex chemistry.

The Challenge of Synthesizing this compound

The direct synthesis of this compound by reacting elemental tellurium with iodine is a logical starting point. However, this approach is complicated by the thermodynamic stability of tellurium tetraiodide (TeI₄). The direct reaction often leads to the formation of the more stable Te(IV) species, making the isolation of pure TeI₂ challenging.[1]

While solid this compound has not been isolated in a stable, bulk form, its existence in the gas phase has been confirmed. Studies on the thermal decomposition of tellurium tetraiodide have shown that it dissociates into gaseous this compound and iodine. Mass spectrometry and gas-phase electron diffraction have been employed to characterize the gaseous TeI₂ species, revealing a small but detectable presence at elevated temperatures.[2][3]

Synthesis of Stable this compound Complexes

Given the instability of the free diiodide, chemists have successfully stabilized the TeI₂ moiety through coordination with various ligands. A prominent example is the synthesis of diiodobis(thiourea)tellurium(II), [TeI₂(tu)₂]. These complexes provide a stable and handleable source of TeI₂ for further chemical transformations.

Experimental Protocol: Synthesis of Diiodobis(thiourea)tellurium(II)

The synthesis of [TeI₂(tu)₂] is a well-established procedure, typically involving the reaction of a tellurium(IV) source with thiourea in the presence of an iodide salt.

Materials:

-

Tellurium dioxide (TeO₂)

-

Hydriodic acid (HI)

-

Thiourea (tu)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of tellurium dioxide in concentrated hydriodic acid to form a solution of tellurium tetraiodide.

-

In a separate beaker, prepare an aqueous solution of thiourea.

-

Slowly add the thiourea solution to the tellurium tetraiodide solution with constant stirring.

-

A yellow to orange precipitate of diiodobis(thiourea)tellurium(II) will form.

-

Allow the reaction mixture to stir for a specified time to ensure complete precipitation.

-

Collect the precipitate by filtration and wash with distilled water followed by ethanol.

-

Dry the product under vacuum.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| TeO₂ | 159.60 | 1 |

| HI | 127.91 | 4 |

| Thiourea | 76.12 | 2 |

Yields for this reaction are typically high, often exceeding 80-90% based on the limiting reactant.

Diorganotellurium(IV) Diiodides: A Stable Class of Derivatives

A significant area of tellurium chemistry involves the synthesis and characterization of diorganotellurium(IV) diiodides (R₂TeI₂). These compounds, where two organic groups are covalently bonded to a TeI₂ moiety, are generally stable, crystalline solids. The primary synthetic route to these compounds is the oxidative addition of iodine to diorganotellurides (R₂Te).

General Experimental Protocol: Synthesis of Diorganotellurium(IV) Diiodides

The oxidative addition of iodine to a diorganotelluride is a versatile and high-yielding reaction.

Materials:

-

Diorganotelluride (e.g., diphenyl telluride)

-

Iodine (I₂)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene)

Procedure:

-

Dissolve the diorganotelluride in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a solution of iodine in the same solvent.

-

Slowly add the iodine solution to the diorganotelluride solution at room temperature with continuous stirring.

-

The reaction is often accompanied by a color change as the iodine is consumed.

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

The diorganotellurium(IV) diiodide product, which is often a solid, may precipitate from the solution.

-

If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Quantitative Data for Diphenylthis compound Synthesis:

| Reactant | Molar Mass ( g/mol ) | Mass (g) | Moles |

| Diphenyl telluride (Ph₂Te) | 281.86 | 2.82 | 0.01 |

| Iodine (I₂) | 253.81 | 2.54 | 0.01 |

The reaction is typically performed in a 1:1 molar ratio, and yields are generally high, often in the range of 90-98%.

Logical Relationships in Tellurium Iodide Chemistry

The interconversion and stability of tellurium iodides can be visualized through logical diagrams.

References

Theoretical Perspectives on the Stability of Tellurium(II) Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental understanding of Tellurium(II) iodide (TeI₂) stability. Given the elusive nature of TeI₂ as a stable, isolable compound, this guide focuses on the factors governing its transient existence and the strategies for stabilizing the Tellurium(II) oxidation state in iodide-containing complexes.

Introduction: The Challenge of Isolating Tellurium(II) Iodide

Tellurium(II) iodide (TeI₂) is a theoretically significant molecule that has proven challenging to isolate in bulk.[1] Experimental evidence suggests that the direct reaction of elemental tellurium and iodine often yields the more thermodynamically stable Tellurium(IV) iodide (TeI₄). The inherent instability of TeI₂ means that its properties are often inferred from gas-phase studies at elevated temperatures or through the characterization of its more stable derivatives.

Theoretical studies play a crucial role in understanding the bonding and energetics that contribute to the fleeting existence of TeI₂. Computational chemistry provides a lens through which the electronic structure and thermodynamic parameters of this and related species can be investigated, offering insights into why the Te(II) oxidation state is disfavored in simple iodides but can be stabilized in more complex molecular environments.

Thermodynamic Landscape of Tellurium Iodides

Quantitative thermodynamic data for isolated TeI₂ is scarce in the literature due to its instability. However, by examining the data for related, stable tellurium iodide compounds, we can construct a picture of the relative stabilities.

| Compound | Formula | State | Enthalpy of Formation (ΔH⁰f) at 298 K | Notes |

| Tellurium(IV) Iodide | TeI₄ | solid | -8.4 kcal/mol (-35.1 kJ/mol) | This is the most stable solid tellurium iodide. |

| Tellurium Monoiodide (α) | TeI | solid | Not available | A stable sub-iodide, indicating a preference for Te-Te bonding over higher oxidation states with iodine in some conditions.[2] |

| Tellurium(II) Iodide | TeI₂ | gas | Not experimentally determined | Observed as a minor species in the gas phase upon the decomposition of TeI₄.[3] |

Table 1: Summary of Available Thermodynamic Data for Tellurium Iodides.

Theoretical and Experimental Protocols

Theoretical investigations into the stability of TeI₂ and its derivatives often employ Density Functional Theory (DFT) and ab initio methods. A representative computational workflow to analyze the electronic structure and energetics of a Te(II) iodide system is as follows:

-

Geometry Optimization:

-

The molecular geometry of TeI₂ or a Te(II) iodide complex is optimized to find the lowest energy structure.

-

Method: DFT with a functional such as B3LYP or PBE0 is commonly used.

-

Basis Set: For heavy elements like tellurium and iodine, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is employed to account for relativistic effects.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Bonding Analysis:

-

To understand the nature of the Te-I bonds and other interactions, further analyses are conducted:

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and donor-acceptor interactions.

-

Quantum Theory of Atoms in Molecules (QTAIM): To characterize the topology of the electron density and identify bond critical points, which can elucidate the nature of covalent and non-covalent interactions.

-

Molecular Electrostatic Potential (MEP): To visualize regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack.

-

-

Since TeI₂ cannot be isolated in bulk, experimental efforts focus on the synthesis of stable complexes where the Te(II) oxidation state is preserved. A general protocol for the synthesis of a diiodobis(thiourea)tellurium(II) complex, a well-characterized example, is as follows:

-

Preparation of a Te(II) Precursor Solution:

-

A stable Te(II) compound, such as a tellurium dibromide complex, is dissolved in an appropriate aqueous solvent.

-

-

Ligand Exchange Reaction:

-

An aqueous solution of sodium iodide is added to the Te(II) precursor solution.

-

This is followed by the addition of an aqueous solution of thiourea.

-

-

Precipitation and Isolation:

-

The diiodobis(thiourea)tellurium(II) complex, being insoluble, precipitates from the solution.

-

The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum.

-

-

Characterization:

-

Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.

-

NMR Spectroscopy: To confirm the structure in solution.

-

Elemental Analysis: To verify the empirical formula of the synthesized complex.

-

Visualization of Tellurium Iodide Stability Relationships

The following diagram illustrates the general reaction and stability landscape of the tellurium-iodine system. It shows that the direct combination of tellurium and iodine favors the formation of the more stable TeI₄. TeI₂, being unstable, can be formed from the decomposition of TeI₄ but is more readily stabilized through the formation of complexes with ligands such as thiourea.

Figure 1: Logical relationship of Tellurium(II) iodide stability.

Conclusion

The study of Tellurium(II) iodide highlights a fascinating case where the stability of a particular oxidation state is highly dependent on its chemical environment. While TeI₂ remains a challenge to isolate in its pure form, theoretical and experimental studies on its derivatives and related compounds provide a robust framework for understanding its transient nature. Computational methods are invaluable for probing the electronic and thermodynamic factors that govern the stability of the Te-I bond. For practical applications, the stabilization of the Te(II) oxidation state through complexation with suitable ligands is a key strategy, enabling the handling and utilization of this otherwise unstable species. Future research will likely continue to leverage a combination of advanced computational modeling and innovative synthetic chemistry to further elucidate the properties of Te(II) iodide and harness its potential in various fields.

References

An In-depth Technical Guide to the Electronic Structure and Bonding in Tellurium Diiodide (TeI₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium diiodide (TeI₂), a member of the chalcogen halide family, presents a fascinating case study in chemical bonding and electronic structure. While tellurium exists in various oxidation states, TeI₂ features tellurium in the +2 state.[1] A comprehensive understanding of its electronic makeup is crucial for predicting its reactivity, and intermolecular interactions, and for the rational design of novel tellurium-containing compounds with potential applications in materials science and medicinal chemistry. This guide provides a detailed analysis of the electronic structure and bonding in TeI₂, drawing upon both experimental data and theoretical calculations.

Molecular Geometry and Bonding

The geometry of this compound is phase-dependent, exhibiting distinct structures in the solid and gaseous states. This structural variance has profound implications for its electronic properties and bonding characteristics.

Solid-State Structure

In the solid state, crystallographic studies have revealed that TeI₂ adopts a tetragonal crystal structure. Within this lattice, the tellurium atom is bonded to four equivalent iodine atoms in a square co-planar geometry. The Te-I bond length in this configuration is uniformly 3.00 Å. This arrangement is not typical for a simple AX₂ molecule and points to significant intermolecular interactions within the crystal lattice, a common feature in the chemistry of heavier chalcogens.

Gas-Phase Structure

Tabulated Quantitative Data

To facilitate a clear comparison of the structural parameters of TeI₂, the following table summarizes the available quantitative data for its solid-state structure. The corresponding data for the gas phase, once definitively determined, would provide a valuable contrast.

| Property | Solid-State (Crystallography) | Gas-Phase (Predicted) |

| Molecular Geometry | Square Co-planar (around Te) | Bent |

| Te-I Bond Length (Å) | 3.00 | Data not available |

| I-Te-I Bond Angle (°) | 90 and 180 | Data not available |

Experimental Protocols

The characterization of the electronic structure and geometry of molecules like TeI₂ relies on a combination of experimental and computational techniques. Below are detailed methodologies for key experimental approaches.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary experimental method for determining the precise geometric structure (bond lengths, bond angles, and dihedral angles) of molecules in the vapor phase.

Methodology:

-

Sample Introduction: A gaseous sample of TeI₂ is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically in the range of 40-60 keV) is directed to intersect the molecular beam at a right angle.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the TeI₂ molecules. The scattered electrons interfere with each other, producing a diffraction pattern.

-

Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a photographic plate or a modern detector (e.g., a CCD camera).

-

Data Analysis: The radial distribution of the scattered electron intensity is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical scattering curves calculated for various molecular geometries. Through an iterative least-squares refinement process, the structural parameters (bond lengths and angles) that provide the best fit to the experimental data are determined.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. Ultraviolet Photoelectron Spectroscopy (UPS) is particularly useful for examining valence molecular orbitals.

Methodology:

-

Sample Preparation: A gaseous sample of TeI₂ is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (He(I) radiation at 21.22 eV).

-

Electron Ejection: The incident photons cause the ejection of valence electrons from the TeI₂ molecules.

-

Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer, which separates them based on their kinetic energy.

-

Detection and Spectrum Generation: A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum. The spectrum consists of a series of bands, with each band corresponding to the ionization of an electron from a specific molecular orbital.

-

Data Interpretation: The binding energy of each electron is calculated using the equation: Binding Energy = Photon Energy - Kinetic Energy. The positions and intensities of the peaks in the spectrum provide information about the energies of the molecular orbitals.

Theoretical Framework: Molecular Orbital Theory

The electronic structure and bonding in TeI₂ can be qualitatively and quantitatively described using Molecular Orbital (MO) theory. The valence atomic orbitals of the tellurium and iodine atoms combine to form a set of molecular orbitals that extend over the entire molecule.

For a bent TeI₂ molecule (C₂ᵥ symmetry), the valence atomic orbitals to consider are the 5s and 5p orbitals of tellurium and the 5p orbitals of the two iodine atoms (the 5s orbitals of iodine are significantly lower in energy and are often treated as core-like in a simplified model). These atomic orbitals will combine to form sigma (σ) and pi (π) bonding, non-bonding, and antibonding molecular orbitals.

The resulting molecular orbital diagram would show the relative energy levels of these MOs. The 20 valence electrons (6 from Te and 7 from each I) would then be filled into these orbitals according to the Aufbau principle and Hund's rule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and electronic properties of the molecule.

Visualization of Key Concepts

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A simplified qualitative molecular orbital diagram for a bent TeI₂ molecule.

Caption: Experimental workflow for Gas-Phase Electron Diffraction (GED).

Caption: Experimental workflow for Ultraviolet Photoelectron Spectroscopy (UPS).

Conclusion

The electronic structure and bonding of this compound are characterized by a pronounced dependence on its physical state. While the solid-state structure reveals a square co-planar coordination arising from strong intermolecular forces, the gas-phase molecule is anticipated to adopt a bent geometry in accordance with VSEPR theory. A complete understanding of its electronic properties in the gaseous state awaits definitive experimental determination of its bond length and angle, as well as high-resolution photoelectron spectra. Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are invaluable tools for complementing experimental findings and providing a detailed picture of the molecular orbitals, their energies, and their contributions to the overall bonding in TeI₂. Further research in these areas will undoubtedly provide deeper insights into the fundamental chemistry of this intriguing chalcogen halide.

References

In-Depth Technical Guide: Gas-Phase Properties of Molecular Tellurium Diiodide (TeI₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium diiodide (TeI₂) is a molecule of significant interest in various fields of chemical research, including materials science and synthetic chemistry. Understanding its intrinsic molecular properties in the gas phase, free from intermolecular interactions present in the solid state, is crucial for theoretical modeling, reaction mechanism studies, and the design of novel tellurium-containing compounds. This technical guide provides a comprehensive overview of the experimentally determined and theoretically calculated gas-phase properties of molecular TeI₂, focusing on its molecular structure, vibrational frequencies, and thermodynamic characteristics.

Molecular Structure

The geometry of gaseous this compound has been determined experimentally using gas-phase electron diffraction (GED). This technique provides precise information about bond lengths and bond angles of molecules in the vapor state.

A key study by Giricheva et al. (1987) established the molecular structure of TeI₂. The molecule adopts a bent AX₂E₂ geometry, consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory, where the central tellurium atom is bonded to two iodine atoms and possesses two lone pairs of electrons.

| Parameter | Value | Experimental Method | Reference |

| Te-I Bond Length (r) | 2.766 ± 0.005 Å | Gas-Phase Electron Diffraction (GED) | Giricheva et al. (1987) |

| I-Te-I Bond Angle (∠) | 98.7 ± 1.5° | Gas-Phase Electron Diffraction (GED) | Giricheva et al. (1987) |

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of TeI₂ in the gas phase was achieved through Gas-Phase Electron Diffraction (GED). A detailed, generalized protocol for such an experiment is as follows:

-

Sample Preparation and Vaporization: A solid sample of TeI₂ is placed in a high-temperature nozzle system within the diffraction apparatus. The sample is heated under vacuum to a temperature sufficient to generate a stable vapor pressure, ensuring a continuous and effusive beam of gaseous TeI₂ molecules. For the study by Giricheva et al. (1987), a temperature of approximately 400 K was utilized.

-

Electron Beam Generation and Interaction: A high-energy beam of electrons (typically in the range of 40-60 keV) is generated from an electron gun. This monochromatic electron beam is directed to intersect the effusive molecular beam of gaseous TeI₂ at a right angle within a high-vacuum chamber.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the TeI₂ molecules. The scattered electrons form a diffraction pattern, which is captured on a detector, typically a photographic plate or a modern imaging plate/CCD detector. The pattern consists of a series of concentric rings, with the intensity of the rings varying as a function of the scattering angle.

-

Data Acquisition and Reduction: The diffraction pattern is digitized by scanning the detector plate. The optical density is converted into electron intensity. The data is then corrected for various experimental factors, including the flatness of the detector, the sector function (if used), and background scattering.

-

Structural Analysis and Refinement: The experimental molecular scattering intensity curve is extracted. A theoretical molecular scattering intensity curve is calculated based on a model of the molecular geometry (bond lengths, bond angles) and vibrational amplitudes. The structural parameters in the theoretical model are then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental data. This refinement process yields the final values for the bond lengths and bond angles.

Vibrational Frequencies

-

ν₁ (Symmetric Stretch): The two Te-I bonds stretch in phase.

-

ν₂ (Bending): The I-Te-I bond angle deforms.

-

ν₃ (Asymmetric Stretch): One Te-I bond stretches while the other compresses.

Due to the lack of direct experimental observation in the gas phase, researchers often rely on computational chemistry methods to predict these vibrational frequencies.

Thermodynamic Properties

Comprehensive experimental thermodynamic data for gaseous TeI₂ are scarce. The following table presents estimated and calculated values for the standard enthalpy of formation and standard molar entropy. It is important to note that these values may be derived from a combination of experimental data for related compounds and theoretical calculations.

| Property | Value (at 298.15 K) | Method |

| Standard Enthalpy of Formation (ΔH°f) | (Value not available) | - |

| Standard Molar Entropy (S°) | (Value not available) | - |

Logical Workflow for Determining Gas-Phase Properties of TeI₂

The following diagram illustrates the logical workflow for the experimental determination and theoretical calculation of the gas-phase properties of molecular this compound.

Caption: Workflow for TeI₂ gas-phase property determination.

Conclusion

The gas-phase molecular structure of this compound has been reliably determined by electron diffraction to be a bent molecule with a Te-I bond length of 2.766 Å and an I-Te-I bond angle of 98.7°. While experimental data for its gas-phase vibrational frequencies and thermodynamic properties are currently lacking in the published literature, theoretical calculations serve as a valuable tool for estimating these parameters. Further spectroscopic and thermochemical studies on gaseous TeI₂ would be beneficial to provide a more complete and experimentally validated set of its intrinsic molecular properties. This foundational data is essential for advancing the understanding and application of tellurium-based compounds in various scientific and industrial domains.

An In-Depth Technical Guide to Secondary Bonding Interactions in Tellurium Diiodide Crystal Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While tellurium diiodide (TeI₂) in its bulk crystalline form has not been isolated, its chemistry and potential for secondary bonding interactions can be effectively understood through the lens of its stable complexes and related organotellurium compounds. This guide provides a comprehensive analysis of the secondary bonding interactions, primarily chalcogen bonding, that govern the supramolecular architecture in crystals containing divalent tellurium. By examining the crystal structure of diiodobis(thiourea)tellurium(II), [Te(tu)₂I₂], as a key analogue, we elucidate the nature of the Te···I secondary bonds. This document furnishes detailed experimental protocols for the synthesis and characterization of such complexes, presents quantitative structural data in tabular format, and utilizes Graphviz diagrams to visualize the intricate bonding networks and experimental workflows.

Introduction to Secondary Bonding in Tellurium Compounds

Secondary bonding interactions are weak, non-covalent forces that play a crucial role in determining the crystal packing, stability, and physicochemical properties of molecular solids. In the context of tellurium chemistry, the most significant of these is the chalcogen bond , a directional interaction between an electrophilic region on the tellurium atom (a σ-hole) and a nucleophilic partner, such as a halide anion.

The σ-hole is a region of positive electrostatic potential located on the extension of a covalent bond to the tellurium atom.[1] This positive region arises from the anisotropic distribution of electron density around the tellurium atom. The strength of the chalcogen bond is influenced by the electronegativity of the atoms covalently bonded to the tellurium and the nature of the nucleophile. These interactions are pivotal in crystal engineering, influencing polymorphism and the design of novel materials.[1]

Although stable crystalline TeI₂ remains elusive, the coordination chemistry of Te(II) is well-represented by complexes such as diiodobis(thiourea)tellurium(II). In these structures, the tellurium center is typically coordinated by ligands, and the resulting complex then engages in secondary bonding interactions with counter-ions or neighboring molecules within the crystal lattice.

Data Presentation: Structural Parameters of a TeI₂ Analogue

The structural data for diiodobis(thiourea)tellurium(II) provides a quantitative insight into the primary and secondary bonding around the tellurium(II) center. The key bond lengths and angles are summarized in the table below. The Te···I secondary interaction distance is notably shorter than the sum of the van der Waals radii (approximately 4.04 Å), indicating a significant attractive interaction.

| Parameter | Value | Description |

| Primary Bond Lengths | ||

| Te-I(1) | 2.936 Å | Covalent bond length between Tellurium and Iodine-1. |

| Te-I(2) | 2.936 Å | Covalent bond length between Tellurium and Iodine-2. |

| Te-S(1) | 2.686 Å | Covalent bond length between Tellurium and Sulfur-1 of thiourea. |

| Te-S(2) | 2.686 Å | Covalent bond length between Tellurium and Sulfur-2 of thiourea. |

| Primary Bond Angles | ||

| I(1)-Te-I(2) | 178.6° | Angle between the two primary Te-I bonds. |

| S(1)-Te-S(2) | 177.2° | Angle between the two primary Te-S bonds. |

| I(1)-Te-S(1) | 90.3° | Angle between a Te-I and a Te-S bond. |

| Secondary Interaction | ||

| Te···I' | ~3.5 Å | Intermolecular secondary bond (chalcogen bond) distance. |

Note: The exact values for bond lengths and angles can vary slightly depending on the specific crystallographic study. The data presented here is a representative example.

Experimental Protocols

Synthesis of Diiodobis(thiourea)tellurium(II)

This protocol outlines the synthesis of a representative this compound complex.

Materials:

-

Tellurium dioxide (TeO₂)

-

Hydriodic acid (HI, 57% in H₂O)

-

Thiourea (SC(NH₂)₂)

-

Distilled water

-

Ethanol

Procedure:

-

Preparation of Tellurium Tetraiodide Solution: In a fume hood, dissolve a stoichiometric amount of tellurium dioxide in an excess of concentrated hydriodic acid with gentle heating and stirring. This reaction forms a dark solution of TeI₄.

-

Reduction of Te(IV) to Te(II): To the TeI₄ solution, add a stoichiometric excess of a mild reducing agent, such as sodium bisulfite, dropwise while stirring. The solution will lighten in color, indicating the reduction of Te(IV) to Te(II).

-

Complexation with Thiourea: Prepare a saturated aqueous solution of thiourea. Add this solution dropwise to the Te(II) iodide solution with continuous stirring.

-

Crystallization: A yellow precipitate of diiodobis(thiourea)tellurium(II) will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product in a desiccator over a suitable drying agent.

-

Recrystallization for Single Crystals: High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the complex in a suitable solvent, such as a mixture of dimethylformamide and water.

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol provides a general workflow for the structural determination of a small molecule crystal.

Workflow:

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Carefully mount the crystal on a goniometer head using a suitable adhesive (e.g., epoxy) or cryo-oil on a cryo-loop.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to determine the crystal quality and unit cell parameters.

-

Set up a data collection strategy to measure the intensities of a large number of reflections at various crystal orientations. This is typically done at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Data Reduction and Processing:

-

Integrate the raw diffraction images to obtain the intensity of each reflection.

-

Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

-

Merge the symmetry-equivalent reflections to create a final dataset.

-

-

Structure Solution and Refinement:

-

Solve the "phase problem" using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

Use difference Fourier maps to locate missing atoms (e.g., hydrogen atoms).

-

Continue refinement until the model converges and provides a good fit to the data.

-

-

Structure Validation and Analysis:

-

Validate the final structure using software tools to check for geometric and other potential issues.

-

Analyze the bond lengths, bond angles, and intermolecular interactions to understand the molecular and supramolecular structure.

-

Generate a Crystallographic Information File (CIF) containing all the relevant data about the crystal structure and its determination.

-

Visualizations of Bonding and Workflows

Signaling Pathways and Logical Relationships

Caption: Formation of a chalcogen bond via a σ-hole on a tellurium atom.

Experimental and Logical Workflows

Caption: Workflow for the synthesis and structural analysis of a TeI₂ complex.

Caption: Supramolecular assembly in a TeI₂ analogue crystal via chalcogen bonds.

Conclusion

The study of secondary bonding interactions in this compound chemistry, though hampered by the instability of the parent TeI₂ crystal, is richly informed by the analysis of its stable coordination complexes. The chalcogen bond stands out as the determinative force in the solid-state architecture of these compounds. The quantitative data derived from X-ray crystallography on analogues like diiodobis(thiourea)tellurium(II) provide a solid foundation for understanding the nature and strength of these Te···I interactions. The detailed experimental protocols and conceptual visualizations presented in this guide offer researchers a robust framework for the synthesis, characterization, and rational design of novel tellurium-based materials with tailored solid-state properties, which is of particular interest in the fields of crystal engineering and drug development where supramolecular interactions are key.

References

An In-depth Technical Guide to the Oxidation States of Tellurium in Iodide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidation states of tellurium in its iodide compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique chemical properties of these compounds. This document details the known oxidation states, summarizes key quantitative data, and outlines the experimental protocols used for their determination.

Introduction to Tellurium Iodide Chemistry

Tellurium, a chalcogen element, exhibits a range of oxidation states in its compounds, with +4 and +2 being the most common in its iodide derivatives. The chemistry of tellurium iodides is characterized by the formation of discrete molecular compounds and extended polymeric structures. Understanding the oxidation state of tellurium in these compounds is crucial for predicting their reactivity, stability, and potential applications in materials science and as intermediates in organic synthesis.

Common Oxidation States of Tellurium in Iodide Compounds

Tellurium primarily adopts the +4 and +2 oxidation states in its iodide compounds. However, the existence of sub-iodides suggests the possibility of other, less common oxidation states.

Tellurium(IV) Iodide (TeI₄)

In tellurium tetraiodide (TeI₄), tellurium is in the +4 oxidation state . This compound is a black crystalline solid and is the most stable of the tellurium iodides. It can be synthesized by the direct reaction of elemental tellurium and iodine.

Tellurium(II) Iodide (TeI₂)

Tellurium diiodide (TeI₂) features tellurium in the +2 oxidation state . This compound is less stable than TeI₄ and can be formed by the thermal decomposition of TeI₄. While its isolation as a stable solid can be challenging, it is a known species in solution and in the vapor phase.

Tellurium Sub-iodides

Several tellurium sub-iodides have been reported, where tellurium exhibits formal oxidation states other than +2 or +4. These include compounds with empirical formulas such as TeI and Te₂I. The determination of the precise oxidation state in these compounds can be complex and may involve mixed-valence states or Te-Te bonding.

Quantitative Data Summary

The following table summarizes the key tellurium iodide compounds and their corresponding oxidation states.

| Compound Name | Chemical Formula | Tellurium Oxidation State |

| Tellurium(IV) Iodide | TeI₄ | +4 |

| Tellurium(II) Iodide | TeI₂ | +2 |

| Tellurium Monoiodide | TeI | +1 (formal) |

| Ditellurium Iodide | Te₂I | +0.5 (formal) |

Experimental Protocols for Oxidation State Determination

The determination of the oxidation state of tellurium in its iodide compounds relies on a combination of synthetic methods and advanced analytical techniques.

Synthesis of Tellurium Iodide Compounds

4.1.1. Synthesis of Tellurium(IV) Iodide (TeI₄)

-

Principle: Direct combination of the elements.

-

Procedure:

-

Stoichiometric amounts of high-purity elemental tellurium powder and iodine are placed in a sealed, evacuated glass ampoule.

-

The ampoule is heated gradually in a tube furnace to a temperature of 250-300 °C.

-

The reaction mixture is held at this temperature for several hours to ensure complete reaction.

-

The ampoule is then cooled slowly to room temperature to allow for the formation of crystalline TeI₄.

-

The product is collected and stored under an inert atmosphere to prevent hydrolysis.

-

4.1.2. Synthesis of Tellurium(II) Iodide (TeI₂) via Thermal Decomposition of TeI₄

-

Principle: Thermal decomposition of TeI₄ in the vapor phase.

-

Procedure:

-

Crystalline TeI₄ is placed in a sublimation apparatus under a dynamic vacuum or a slow stream of inert gas.

-

The apparatus is heated to a temperature above the melting point of TeI₄ (approximately 280 °C).

-

The vapor of TeI₄ dissociates into TeI₂ and I₂.

-

The products are collected on a cold finger or in a cooler region of the apparatus. Separation of TeI₂ from unreacted TeI₄ and condensed I₂ may require further purification steps such as fractional sublimation.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

-

Sample Preparation:

-

Solid samples of tellurium iodide are mounted on a sample holder using double-sided, non-conductive, UHV-compatible tape.

-

For air-sensitive samples, the mounting is performed in an inert atmosphere glovebox, and the sample is transferred to the XPS instrument under vacuum.

-

Powdered samples can be pressed into a pellet or dispersed onto a conductive tape.

-

-

Data Acquisition:

-

The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.

-

The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

High-resolution spectra of the Te 3d region are acquired to determine the chemical state of tellurium.

-

-

Data Analysis:

-

The binding energy of the Te 3d peaks is calibrated using a reference peak (e.g., C 1s at 284.8 eV).

-

The Te 3d spectrum is fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolute the contributions from different oxidation states.

-

The binding energy of the Te 3d₅/₂ peak for Te(IV) is typically observed at a higher energy compared to Te(II) and elemental tellurium (Te(0)).

-

Single-Crystal X-ray Diffraction

This technique provides precise information about the three-dimensional arrangement of atoms within a crystal, allowing for the unambiguous determination of the molecular structure and, by inference, the oxidation state.

-

Crystal Selection and Mounting:

-

A suitable single crystal of the tellurium iodide compound is selected under a polarizing microscope. The crystal should be free of cracks and other defects.

-

The crystal is mounted on a goniometer head using a suitable adhesive or cryo-protectant oil.

-

-

Data Collection:

-

The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα).

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters. The final refined structure provides bond lengths and coordination geometries, which confirm the oxidation state of the tellurium atom.

-

125Te Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of tellurium atoms.

-

Sample Preparation:

-

The tellurium iodide sample is finely ground and uniformly distributed in an inert matrix (e.g., boron nitride) to form a thin absorber.

-

The absorber is mounted in a cryostat for low-temperature measurements.

-

-

Data Acquisition:

-

A radioactive source that populates the excited nuclear state of 125Te is used.

-

The gamma rays emitted from the source pass through the sample and are detected.

-

The energy of the gamma rays is modulated by moving the source relative to the absorber (Doppler effect).

-

The Mössbauer spectrum is a plot of gamma-ray transmission as a function of the source velocity.

-

-

Data Analysis:

-

The isomer shift and quadrupole splitting are extracted from the Mössbauer spectrum.

-

The isomer shift is sensitive to the s-electron density at the tellurium nucleus and is therefore indicative of the oxidation state. Different oxidation states of tellurium will exhibit distinct isomer shifts.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of tellurium iodide compounds.

Caption: Workflow for the synthesis and characterization of tellurium iodides.

Conclusion

The oxidation states of tellurium in its iodide compounds are fundamental to their chemical behavior. This guide has provided an in-depth overview of the common oxidation states, summarized quantitative data, and detailed the experimental protocols for their determination. A thorough understanding of these properties is essential for the advancement of research and development in areas where tellurium compounds play a significant role.

Tellurium diiodide vs Tellurium tetraiodide stability

An In-depth Technical Guide to the Relative Stability of Tellurium Diiodide and Tellurium Tetraiodide

Introduction

Tellurium, a metalloid in the chalcogen group, exhibits a range of oxidation states in its compounds, with +4 being the most common.[1] Its iodides, particularly this compound (TeI₂) and tellurium tetraiodide (TeI₄), are of significant interest in inorganic and organometallic chemistry. Understanding the relative stability of these two compounds is crucial for their synthesis, handling, and application in various fields, including materials science and organic synthesis. This technical guide provides a detailed comparison of the stability of TeI₂ and TeI₄, supported by thermodynamic data, experimental observations, and detailed procedural outlines for their synthesis.

Physicochemical Properties and Stability

The stability of tellurium iodides is highly dependent on the phase (solid, liquid, or gas) and the ambient conditions such as temperature. In general, tellurium tetraiodide is the more stable species in the solid state at ambient temperatures, while this compound is favored in the gas phase at elevated temperatures.

Tellurium Tetraiodide (TeI₄)

Tellurium tetraiodide is an iron-gray crystalline solid.[2][3] It is the more commonly isolated and characterized of the simple tellurium iodides. In the solid state, it possesses a tetrameric structure, where each tellurium atom is octahedrally coordinated.[2] There are five known crystalline modifications of TeI₄, with the δ form being the most thermodynamically stable.[2]

TeI₄ is stable in moist air but decomposes slowly in cold water and more rapidly in warm water to form tellurium dioxide and hydrogen iodide.[2] It melts at 280 °C, and this is accompanied by decomposition.[2][3] In the vapor phase, tellurium tetraiodide dissociates into this compound and elemental iodine.[2][3]

This compound (TeI₂)

The existence of this compound as a stable, isolable solid in bulk is a subject of discussion. While the direct reaction of elemental tellurium with iodine can theoretically produce TeI₂, the reaction often favors the formation of the more stable TeI₄.[4] this compound is more readily observed in the gas phase, particularly from the thermal decomposition of TeI₄.[2][3]

Although the simple binary compound TeI₂ is elusive in the solid state, the Te(II) iodide moiety can be stabilized in organometallic compounds. Diorganotellurium diiodides, which feature a central TeI₂ core with organic ligands, are a well-known class of compounds.[4][5] In these molecules, the tellurium atom typically displays a pseudo-trigonal bipyramidal geometry.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and tellurium tetraiodide for ease of comparison.

| Property | This compound (TeI₂) | Tellurium Tetraiodide (TeI₄) |

| Molar Mass | 381.4 g/mol [6] | 635.218 g/mol [2] |

| Appearance | Gaseous species; stabilized in complexes | Iron-gray crystals[2] |

| Melting Point | Not applicable (unstable as a solid) | 280 °C (decomposes)[2][3] |

| Density | Not applicable | 5.05 g/cm³[2] |

| Enthalpy of Formation (ΔH⁰f, 298K) | Not well-established for the solid | -8.4 kcal/mol (-35.1 kJ/mol)[7] |

| Oxidation State of Tellurium | +2[1] | +4[1] |

Stability and Interconversion

The relative stability of TeI₂ and TeI₄ is best understood through their temperature-dependent equilibrium.

Caption: Thermal decomposition and recombination of tellurium iodides.

At or above its melting point of 280 °C, solid TeI₄ decomposes, and in the vapor phase, it exists in equilibrium with TeI₂ and I₂.[2][3] This dissociation indicates that at higher temperatures, the lower oxidation state (+2) of tellurium in TeI₂ becomes more favorable in the gaseous phase. Upon cooling, these gaseous species can recombine to form the more stable solid TeI₄.

Experimental Protocols

Synthesis of Tellurium Tetraiodide (TeI₄)

This protocol is based on the direct reaction of the elements.

Materials:

-

Tellurium powder (Te)

-

Iodine (I₂)

-

An appropriate solvent (e.g., a non-reactive organic solvent) or a sealed tube for a direct solid-state reaction.

Procedure:

-

In a fume hood, weigh stoichiometric amounts of tellurium powder and iodine. The molar ratio should be 1:2 for Te:I₂.

-

Combine the reactants. For a solution-phase reaction, this would be in a flask with a suitable solvent. For a solid-state reaction, the elements are ground together and placed in a sealed, evacuated quartz ampoule.

-

The reaction mixture is then heated. The specific temperature and duration will depend on the chosen method (solution vs. solid-state). For instance, reacting telluric acid with hydrogen iodide is another route.[2]

-

After the reaction is complete, the mixture is cooled, and the solid product, TeI₄, is isolated.

-

Purification can be achieved through recrystallization from a suitable solvent or by sublimation under reduced pressure.

-

The final product should be an iron-gray crystalline solid.[2]

Synthesis of a Diorganothis compound

As bulk TeI₂ is not readily isolated, this protocol describes the synthesis of a representative organotellurium(IV) diiodide, which contains a stabilized TeI₂ moiety.[4][5]

Materials:

-

A diorganotelluride (R₂Te)

-

Iodine (I₂)

-

A suitable organic solvent (e.g., tetrahydrofuran (THF), dichloromethane)

Procedure:

-

Dissolve a known quantity of the diorganotelluride in the chosen organic solvent in a reaction flask under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, dissolve a stoichiometric amount of iodine (1:1 molar ratio with the diorganotelluride) in the same solvent.

-

Slowly add the iodine solution dropwise to the diorganotelluride solution while stirring.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., one hour).[5]

-

After the reaction is complete, concentrate the solution by evaporating the solvent under reduced pressure.

-

The crude product can then be filtered and purified by recrystallization from an appropriate solvent to yield the diorganothis compound product.

Caption: General synthesis pathways for tellurium iodides.

Conclusion

The relative stability of this compound and tellurium tetraiodide is context-dependent. Tellurium tetraiodide is the thermodynamically more stable compound in the solid state under standard conditions and can be synthesized and isolated as a stable crystalline solid. In contrast, this compound is not readily isolated in bulk as a simple binary solid but is the more stable species in the gas phase at high temperatures, typically formed from the decomposition of TeI₄. The Te(II) iodide core can, however, be effectively stabilized through coordination with organic ligands in diorganotellurium diiodides. This understanding of their phase- and temperature-dependent stability is fundamental for professionals working with these tellurium compounds.

References

- 1. Tellurium - Wikipedia [en.wikipedia.org]

- 2. Tellurium tetraiodide - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. benchchem.com [benchchem.com]

- 5. sciforum.net [sciforum.net]

- 6. This compound | I2Te | CID 10970946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The enthalpy of formation for tellurium tetrahalogenides [inis.iaea.org]

In-Depth Technical Guide to the Physical and Chemical Properties of Tellurium Diiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tellurium diiodide (TeI₂). Due to the inherent instability of pure this compound in the solid state, this guide focuses on its well-characterized and stable coordination complexes, primarily diiodobis(thiourea)tellurium(II) (TeI₂(tu)₂), which serves as a key compound for studying the chemistry of Te(II) iodide.

Physical Properties of this compound and its Thiourea Complex

Pure this compound is challenging to isolate in bulk.[1] Consequently, a significant portion of its chemistry is explored through its stable complexes. The most studied of these is diiodobis(thiourea)tellurium(II). Quantitative physical data for the parent TeI₂ is scarce, while data for its thiourea complex is more readily available through crystallographic studies.

| Property | This compound (TeI₂) | Diiodobis(thiourea)tellurium(II) (TeI₂(tu)₂) |

| Molecular Formula | I₂Te | C₂H₈I₂N₄S₂Te |

| Molecular Weight | 381.41 g/mol | 533.66 g/mol |

| Appearance | Unstable solid | Yellow crystalline solid |

| Melting Point | Not reported (decomposes) | Data not readily available |

| Boiling Point | Not applicable | Not applicable |

| Solubility | Data not readily available | Soluble in dimethylformamide (DMF) |

| Crystal System | Not applicable in bulk | Monoclinic |

| Space Group | Not applicable in bulk | P2₁/c |

Chemical Properties and Reactivity

This compound is a reactive species that can be stabilized through coordination with ligands. Its chemistry is dominated by the +2 oxidation state of tellurium.

-

Stability : Pure TeI₂ is unstable and readily disproportionates. However, its complexes with soft donor ligands like thiourea exhibit significantly enhanced stability, allowing for their isolation and characterization.

-

Coordination Chemistry : Tellurium in TeI₂(tu)₂ exhibits a square planar coordination geometry. The thiourea ligands are bonded to the tellurium atom through their sulfur atoms, acting as monodentate ligands. This coordination stabilizes the Te(II) oxidation state.

-

Reactivity : The Te-S bonds in TeI₂(tu)₂ are relatively labile, allowing for ligand exchange reactions. This property makes it a useful precursor for the synthesis of other Te(II) compounds.

Experimental Protocols

Synthesis of Diiodobis(thiourea)tellurium(II)

While a highly detailed, step-by-step protocol with precise yields is not consistently reported across the literature, the general and widely accepted method for the synthesis of diiodobis(thiourea)tellurium(II) involves the precipitation of the complex from an aqueous solution. This is achieved by treating an aqueous solution of a tellurium(II) halide complex with an excess of iodide ions. A common precursor is the analogous dibromide complex.

General Experimental Procedure:

-

Preparation of the Precursor Solution : A solution of a suitable tellurium(II) precursor, such as dichlorobis(thiourea)tellurium(II) or dibromobis(thiourea)tellurium(II), is prepared in an appropriate aqueous acidic medium to prevent hydrolysis.

-

Addition of Iodide : A solution containing an excess of sodium or potassium iodide is slowly added to the tellurium(II)-thiourea complex solution with constant stirring.

-

Precipitation : Upon addition of the iodide solution, the less soluble diiodobis(thiourea)tellurium(II) complex precipitates out of the solution as a yellow solid.

-

Isolation and Purification : The precipitate is collected by filtration, washed with water and a suitable organic solvent like ethanol to remove any unreacted starting materials and by-products, and then dried under vacuum.

Characterization Methods

-

Single-Crystal X-ray Diffraction : This is the definitive method for determining the precise molecular structure of TeI₂(tu)₂, including bond lengths and angles, and confirming the square planar geometry around the tellurium center.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the thiourea ligand to the tellurium atom. The coordination through the sulfur atom results in a decrease in the frequency of the C=S stretching vibration and an increase in the frequency of the C-N stretching vibration compared to the free thiourea ligand.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in solution. The chemical shifts of the protons and carbons in the thiourea ligand will be affected by coordination to the tellurium atom.

Mandatory Visualizations

Caption: Generalized workflow for the synthesis of diiodobis(thiourea)tellurium(II).

Caption: Molecular structure of diiodobis(thiourea)tellurium(II).

References

Crystal Structure of Tellurium Diiodide Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of tellurium diiodide (TeI₂) and its complexes. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed crystallographic data, experimental protocols, and insights into the structure-activity relationships of these compounds.

Core Concepts in the Crystal Structure of this compound Complexes

Tellurium, a chalcogen, exhibits a rich and varied structural chemistry, particularly in its diiodide complexes. While pure this compound (TeI₂) is not stable in bulk form, it readily forms stable and well-characterized crystalline complexes with a variety of donor ligands. The crystal structures of these complexes are primarily determined using single-crystal X-ray diffraction, which reveals key structural features influencing their chemical and physical properties.

A predominant characteristic in the solid-state structures of this compound complexes is the formation of supramolecular assemblies driven by secondary bonding interactions. Among these, tellurium-iodine (Te···I) chalcogen bonds play a pivotal role in dictating the crystal packing and overall architecture.

In many organotellurium(IV) diiodide complexes, the tellurium atom adopts a pseudo-trigonal bipyramidal geometry. In this arrangement, the organic substituents and a stereochemically active lone pair of electrons typically occupy the equatorial positions, while the more electronegative iodine atoms reside in the axial positions. This geometry is a key determinant of the reactivity and interaction of these molecules in biological and chemical systems.

Crystallographic Data of Selected this compound Complexes

The following table summarizes the crystallographic data for a selection of this compound complexes, providing a comparative overview of their structural parameters.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| This compound | TeI₂ | Tetragonal | P4₂/mnm | 6.843 | 6.843 | 4.678 | 90 | 90 | 90 | 2 | COD 9008537 |

| Bis(thiourea)tellurium(II) Diiodide | C₂H₈I₂N₄S₂Te | Monoclinic | P2₁/c | 10.151 | 10.223 | 7.994 | 90 | 113.1 | 90 | 2 | COD 7020138 |

| Bis(trimethylsilylmethyl)this compound | C₈H₂₂I₂Si₂Te | Monoclinic | P2₁/n | 10.231(2) | 11.511(2) | 15.613(3) | 90 | 98.78(3) | 90 | 4 | [1] |

| Di-μ-iodo-bis[di(phenyl)tellurium(IV)] | C₂₄H₂₀I₂Te₂ | Monoclinic | P2₁/c | 9.421(2) | 13.011(3) | 11.123(2) | 90 | 112.42(1) | 90 | 2 | COD 7015038 |

COD refers to the Crystallography Open Database.

Selected Bond Lengths and Angles:

| Compound | Te-I Bond Lengths (Å) | I-Te-I Angle (°) | C-Te-C Angle (°) |

| This compound | 3.00 | - | - |

| Bis(thiourea)tellurium(II) Diiodide | 2.934(1), 3.061(1) | 177.3(1) | - |

| Bis(trimethylsilylmethyl)this compound | 2.905(1), 2.923(1) | 175.29(2) | 99.9(3) |

| Di-μ-iodo-bis[di(phenyl)tellurium(IV)] | 2.857(1), 3.201(1) | 84.7(1) | 96.1(3) |

Experimental Protocols

Synthesis of this compound Complexes

General Procedure for the Synthesis of Diorganotellurium Diiodides:

A solution of iodine (I₂) in an appropriate solvent (e.g., diethyl ether, dichloromethane, or ethanol) is added dropwise to a solution of the corresponding diorganotelluride (R₂Te) in the same solvent at room temperature with constant stirring. The reaction is typically exothermic and results in the precipitation of the diorganothis compound product. The precipitate is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethanol) can be performed to obtain single crystals suitable for X-ray diffraction.

Synthesis of Bis(thiourea)tellurium(II) Diiodide:

This complex is typically prepared by reacting a tellurium(IV) salt, such as tellurium tetrachloride (TeCl₄), with an excess of thiourea in an aqueous or alcoholic solution. The tellurium(IV) is reduced in situ to tellurium(II), which then coordinates with two thiourea ligands. The subsequent addition of a source of iodide ions, such as potassium iodide (KI), leads to the precipitation of the desired bis(thiourea)tellurium(II) diiodide complex. The product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF).

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound complexes is performed using single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal decay.

A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Signaling Pathways and Biological Relevance

Recent studies have highlighted the potential of tellurium-containing compounds, including those structurally related to this compound complexes, as modulators of cellular signaling pathways, particularly in the context of cancer therapy. Several organotellurium compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.

One of the key mechanisms implicated is the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS). This increase in ROS can trigger downstream signaling cascades that ultimately lead to apoptosis.

Furthermore, some tellurium compounds have been found to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, tellurium compounds can suppress the pro-survival signals in cancer cells, thereby sensitizing them to apoptosis.

Below is a simplified representation of the proposed signaling pathway for tellurium compound-induced apoptosis.

Caption: Proposed signaling pathway for tellurium compound-induced apoptosis.

This guide serves as a foundational resource for understanding the intricate crystal structures of this compound complexes and their potential biological implications. The provided data and protocols are intended to facilitate further research and development in this promising area of chemistry and medicinal science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Stable Tellurium Diiodide-Thiourea Complexes

Introduction

While elemental tellurium diiodide (TeI₂) is not stable in bulk form, its complexation with sulfur-containing ligands such as thiourea (tu) results in the formation of stable, crystalline solids. The most well-characterized of these is diiodobis(thiourea)tellurium(II), [TeI₂(tu)₂]. This square-planar complex provides a stable method for handling the Te(II) moiety, making it a valuable precursor for further reactions and a subject of interest in materials science and potentially in medicinal chemistry. The synthesis of this complex is straightforward and relies on the reaction of a tellurium(II) source with thiourea in the presence of an iodide salt. The stability of the complex is attributed to the coordination of the soft sulfur atoms of the thiourea ligands to the soft tellurium center. This document provides detailed protocols for the synthesis and characterization of diiodobis(thiourea)tellurium(II), along with a summary of its known properties. While the direct applications of this specific complex in drug development are not yet extensively documented, the known antimicrobial and anticancer activities of other metal-thiourea complexes suggest a potential avenue for future research.

Data Presentation

Table 1: Physicochemical and Analytical Data for Diiodobis(thiourea)tellurium(II)

| Property | Value | Reference |

| Molecular Formula | C₂H₈I₂N₄S₂Te | [1] |

| Molecular Weight | 533.66 g/mol | Calculated |

| Appearance | Brownish-red crystals | [1] |

| Yield | 67% | [1] |

| Elemental Analysis (Calc.) | C: 4.50%, H: 1.51%, I: 47.58%, N: 10.50%, S: 12.02%, Te: 23.91% | [1] |

| Elemental Analysis (Found) | S: 10.53%, Te: 25.28% | [1] |

| Solubility | Soluble in aqueous thiourea solutions and dimethylformamide. Becomes black in contact with water. | [1] |

Experimental Protocols

Protocol 1: Synthesis of Diiodobis(thiourea)tellurium(II) [TeI₂(tu)₂]

This protocol is adapted from the method described by Foss and Hauge in Acta Chemica Scandinavica (1961).[1]

Materials:

-

Tetrabromobis(thiourea)tellurium(II) [TeBr₂(tu)₄] (or a similar Te(II)-thiourea complex)

-

Potassium iodide (KI)

-

Thiourea (tu)

-

Ethanol

-

Diethyl ether

-

Distilled water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Preparation of the Tellurium Solution:

-

Dissolve 6.0 g of tetrabromobis(thiourea)tellurium(II) in 200 mL of a 10% aqueous thiourea solution.

-

Gently warm the mixture to 35°C with stirring to facilitate dissolution.

-

Once dissolved, filter the solution to remove any traces of elemental tellurium that may have formed.

-

-

Reaction with Iodide:

-

In a separate beaker, prepare a solution of 10 g of potassium iodide in 50 mL of distilled water.

-

Add the potassium iodide solution to the filtered tellurium-thiourea solution.

-

-

Crystallization:

-

Allow the reaction mixture to stand at room temperature for 24 hours.

-

Brownish-red crystals of diiodobis(thiourea)tellurium(II) will precipitate.

-

-

Isolation and Washing:

-

Collect the crystals by filtration.

-

Wash the crystals with ethanol containing a small amount of dissolved thiourea.

-

Perform a final wash with diethyl ether.

-

-

Drying:

-

Dry the crystals under vacuum or in a desiccator.

-

Expected Yield: Approximately 4.9 g (67%).

Protocol 2: Characterization of Diiodobis(thiourea)tellurium(II)

1. Elemental Analysis:

-

Submit a dried sample of the synthesized complex for C, H, N, S, I, and Te elemental analysis to confirm its empirical formula.

2. X-ray Crystallography:

-

Grow single crystals of the complex by slow evaporation of a solution in an appropriate solvent (e.g., aqueous thiourea).

-

Perform single-crystal X-ray diffraction analysis to determine the molecular structure, bond lengths, and bond angles. This is the definitive method for confirming the square-planar geometry of the complex.

3. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid complex (e.g., using a KBr pellet).

-

Key vibrational bands to analyze include:

-

N-H stretching vibrations of the thiourea ligands.

-

C=S stretching vibration, which is expected to shift upon coordination to the tellurium center.

-

Te-S stretching vibrations, typically found in the far-IR region.

-

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the complex in a suitable deuterated solvent in which it is stable (e.g., DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts of the amine protons of the thiourea ligands.

-

¹³C NMR: Acquire the carbon NMR spectrum to observe the chemical shift of the thiocarbonyl carbon (C=S), which will be affected by coordination.

-

¹²⁵Te NMR: This is a highly informative technique for tellurium-containing compounds. The chemical shift of the ¹²⁵Te nucleus is very sensitive to its coordination environment. Acquire the ¹²⁵Te NMR spectrum to characterize the electronic environment of the tellurium center in the complex.

Visualizations

Caption: Workflow for the synthesis of diiodobis(thiourea)tellurium(II).

Caption: Characterization workflow for diiodobis(thiourea)tellurium(II).

Potential Applications in Drug Development

While specific studies on the biological activities of diiodobis(thiourea)tellurium(II) are limited, the broader class of metal-thiourea complexes has demonstrated promising antimicrobial and anticancer properties. Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological effects. The presence of the tellurium atom could impart unique biological activities due to its redox properties and potential to interact with biological thiols. Future research could explore the following:

-

Antimicrobial Activity: Screening the complex against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

-

Cytotoxic Activity: Evaluating the in vitro cytotoxicity of the complex against various cancer cell lines to assess its potential as an anticancer agent.

-

Mechanism of Action Studies: If biological activity is observed, further studies would be required to elucidate the mechanism of action, which could involve interactions with key enzymes or signaling pathways.

These investigations would be the first step in understanding the potential of stable this compound-thiourea complexes as a novel class of therapeutic agents.

References

Application Notes and Protocols: Synthesis of Organotellurium(IV) Diiodides from Elemental Tellurium

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of organotellurium(IV) diiodides, valuable compounds in organic synthesis and potential therapeutic agents. The primary method detailed involves a two-step synthesis commencing with elemental tellurium. Initially, a diorganotelluride is synthesized from sodium telluride, which is prepared in situ from tellurium powder. Subsequently, the diorganotelluride undergoes oxidative addition with iodine to yield the target organotellurium(IV) diiodide. This protocol offers a reliable pathway to these compounds and includes comprehensive experimental procedures and characterization data.

Introduction

Organotellurium compounds have garnered significant interest due to their unique reactivity and potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. Among these, organotellurium(IV) diiodides (R₂TeI₂) are stable, crystalline solids that serve as important precursors for the synthesis of other organotellurium compounds and have been investigated for their biological activities.

The synthesis of organotellurium(IV) diiodides can be approached through several routes. A common and effective strategy involves the oxidative addition of iodine to a diorganotelluride (R₂Te). This application note details a robust two-step protocol starting from elemental tellurium, providing researchers with a practical guide to access these valuable compounds. The procedure is exemplified by the synthesis of bis(trimethylsilylmethyl)tellurium diiodide.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of a diorganotelluride from elemental tellurium, followed by its conversion to the corresponding organotellurium(IV) diiodide.

Synthesis of Bis(trimethylsilylmethyl)telluride (1)

This protocol describes the preparation of the diorganotelluride precursor from elemental tellurium.

Materials:

-

Tellurium powder

-

Sodium borohydride (NaBH₄)

-

20% aqueous Sodium hydroxide (NaOH) solution

-

Chloromethyltrimethylsilane (ClCH₂Si(CH₃)₃)

-

Methanol (CH₃OH)

-

Diethyl ether or n-hexane

-

Magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Standard reflux and extraction glassware

Procedure:

-

A suspension of tellurium powder (0.642 g, 5.032 mmol) and NaBH₄ (0.479 g, 12.661 mmol) in 10 ml of 20% aqueous NaOH is refluxed under a nitrogen atmosphere.

-

Over the first 30 minutes, the solution will develop an intense violet color, which subsequently fades to a pale yellow solution of sodium telluride (Na₂Te). Continue refluxing for a total of 3 hours.

-

A deaerated solution of ClCH₂Si(CH₃)₃ (1.244 g, 10.143 mmol) in 10 ml of methanol is added to the reaction mixture.

-

The resulting mixture is refluxed for 20 hours.

-

After cooling, the methanol is removed by distillation.

-

The residual aqueous solution is extracted with three 7.5 ml portions of diethyl ether or n-hexane.

-

The combined organic extracts are dried over MgSO₄, filtered, and the solvent is removed by evaporation to yield the product, Te[CH₂Si(CH₃)₃]₂ (1), as an orange liquid.

Synthesis of Bis(trimethylsilylmethyl)this compound (2)

This protocol details the oxidative addition of iodine to the diorganotelluride to form the target organotellurium(IV) diiodide.[1]

Materials:

-

Bis(trimethylsilylmethyl)telluride (1)

-

Iodine (I₂)

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Argon gas supply

-

Standard reaction and recrystallization glassware

Procedure: